3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid
Overview
Description
3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of 3-Amino-1-methyl-1H-pyrazole-4-carboxylic Acid using bromine or a brominating agent in the presence of a suitable solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized for cost-effectiveness and scalability. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput . The choice of solvents and reagents is also critical to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino and carboxylic acid groups can undergo oxidation and reduction reactions under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the amino and carboxylic acid groups .
Scientific Research Applications
3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole-4-carboxylic Acid: Lacks the bromine atom, which affects its reactivity and applications.
5-Amino-1-methyl-1H-pyrazole-4-carboxylic Acid: Similar structure but different substitution pattern, leading to distinct chemical properties.
3-Bromo-1-methyl-1H-pyrazole-4-carboxylic Acid: Lacks the amino group, which influences its biological activity.
Uniqueness
The presence of both amino and bromine substituents in 3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid makes it unique.
Properties
IUPAC Name |
3-amino-5-bromo-1-methylpyrazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-9-3(6)2(5(10)11)4(7)8-9/h1H3,(H2,7,8)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRDSIXXUXQBBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)N)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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